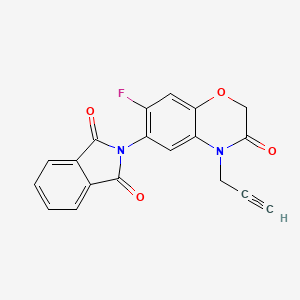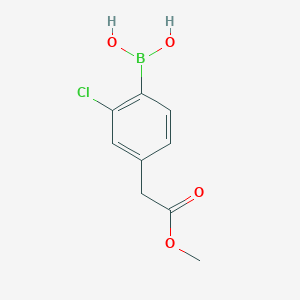![molecular formula C13H11F2NO3S2 B3320734 N-[(Difluoromethyl)(oxo)phenyl-lambda~6~-sulfanylidene]benzenesulfonamide CAS No. 1261269-94-6](/img/structure/B3320734.png)
N-[(Difluoromethyl)(oxo)phenyl-lambda~6~-sulfanylidene]benzenesulfonamide
Descripción general
Descripción
N-[(Difluoromethyl)(oxo)phenyl-lambda~6~-sulfanylidene]benzenesulfonamide (DFMPS) is a small molecule that has been studied for its potential applications in scientific research. It has been used in a variety of experiments, including those related to biochemical and physiological properties. DFMPS has been found to have beneficial properties, such as low toxicity and high selectivity, making it an attractive choice for many research applications.
Mecanismo De Acción
N-[(Difluoromethyl)(oxo)phenyl-lambda~6~-sulfanylidene]benzenesulfonamide has been found to act as an inhibitor of several enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been found to inhibit the activity of certain proteins, such as cyclooxygenase-2. Additionally, it has been found to inhibit the activity of certain transcription factors, such as nuclear factor-kappa B.
Biochemical and Physiological Effects
This compound has been found to have beneficial effects on biochemical and physiological processes. It has been found to have antioxidant and anti-inflammatory effects, as well as anti-cancer effects. Additionally, it has been found to have neuroprotective effects, as well as protective effects against oxidative stress and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(Difluoromethyl)(oxo)phenyl-lambda~6~-sulfanylidene]benzenesulfonamide has several advantages for use in lab experiments. It is a small molecule, making it easy to store and handle. Additionally, it is relatively inexpensive, making it an attractive option for many researchers. Furthermore, it has low toxicity and high selectivity, making it a safe and effective choice for many experiments. However, there are some limitations to its use in lab experiments. For example, it is not very stable and can decompose over time, making it difficult to use for long-term experiments.
Direcciones Futuras
There are several potential future directions for research involving N-[(Difluoromethyl)(oxo)phenyl-lambda~6~-sulfanylidene]benzenesulfonamide. For example, it could be studied further to explore its potential as a therapeutic agent for various diseases. Additionally, it could be studied further to explore its potential as a drug delivery system. Furthermore, it could be studied further to explore its potential as a target for drug design. Additionally, it could be studied further to explore its potential as a tool for studying biochemical pathways and the effects of various drugs on these pathways. Finally, it could be studied further to explore its potential as a tool for studying the effects of various environmental pollutants on biochemical pathways.
Aplicaciones Científicas De Investigación
N-[(Difluoromethyl)(oxo)phenyl-lambda~6~-sulfanylidene]benzenesulfonamide has been used in a variety of scientific research applications. It has been used as a model compound for studying enzyme-catalyzed reactions, as well as for studying the effects of various drugs on biochemical pathways. Additionally, it has been used to study the effects of various environmental pollutants on biochemical pathways.
Propiedades
IUPAC Name |
N-(difluoromethyl-oxo-phenyl-λ6-sulfanylidene)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO3S2/c14-13(15)20(17,11-7-3-1-4-8-11)16-21(18,19)12-9-5-2-6-10-12/h1-10,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSXSOYCVGPPIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=NS(=O)(=O)C2=CC=CC=C2)(=O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704819 | |
| Record name | N-[(Difluoromethyl)(oxo)phenyl-lambda~6~-sulfanylidene]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261269-94-6 | |
| Record name | N-[(Difluoromethyl)(oxo)phenyl-lambda~6~-sulfanylidene]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carbonitrile](/img/structure/B3320672.png)

![tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate](/img/structure/B3320678.png)



![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine](/img/structure/B3320714.png)


